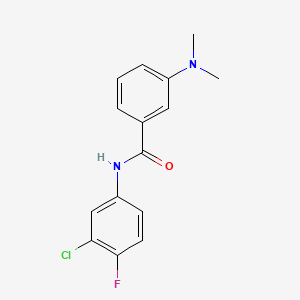
N-(3-chloro-4-fluorophenyl)-3-(dimethylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(3-chloro-4-fluorophenyl)-3-(dimethylamino)benzamide" often involves multi-step organic reactions, including amide bond formation, halogenation, and the introduction of amino groups. For instance, compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been synthesized through a series of steps involving amide coupling reactions and the introduction of specific functional groups to achieve the desired molecular architecture (Zhou et al., 2008).
Applications De Recherche Scientifique
Photodehalogenation and Synthesis Applications
Photoheterolysis of Haloanilines : A study by Fagnoni, Mella, and Albini (1999) explored the irradiation of 4-chloro-N,N-dimethylaniline in acetonitrile, resulting in heterolytic dehalogenation and trapping of the cation. This process led to the formation of 4-(dimethylamino)biphenyl and other derivatives depending on the reacting alkene structure, demonstrating a method for synthesizing aryl- and alkylanilines (Fagnoni, Mella, & Albini, 1999).
Photodehalogenation of Silylated and Stannylated Phenyl Halides : Protti et al. (2012) investigated the photodehalogenation of fluoro or chlorobenzene derivatives, generating phenyl cations and benzynes. The study revealed different product outcomes influenced by substituents like SiMe3 and SnMe3, showcasing the potential for creating diverse chemical structures (Protti et al., 2012).
Agricultural and Herbicidal Research
Herbicides Development : Viste, Cirovetti, and Horrom (1970) described N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide as a representative of a group of benzamides with herbicidal activity. This class of compounds shows potential utility in controlling weeds in forage legumes and other crops (Viste, Cirovetti, & Horrom, 1970).
Mitosis Inhibition in Plant Cells : Merlin et al. (1987) studied a series of N-(1,1-dimethylpropynyl) benzamides, finding that N-(1,1-dimethylpropynyl)-3-chlorobenzamide effectively inhibited mitosis in plant cells at low concentrations. This suggests its potential as a selective herbicide or growth regulator (Merlin et al., 1987).
Medical Imaging and Diagnostics
- PET Imaging for Melanoma Detection : Pyo et al. (2020) developed a positron emission tomography (PET) imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide, demonstrating its effectiveness in detecting primary and metastatic melanomas in animal models. This suggests its potential use in early melanoma diagnosis (Pyo et al., 2020).
Antipathogenic Applications
- Antipathogenic Activity of Thiourea Derivatives : Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas with N-phenyl substituents, including 3-chloro-4-fluorophenyl, and tested them for antipathogenic activity. These compounds showed significant effects against bacterial strains, suggesting potential as antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-19(2)12-5-3-4-10(8-12)15(20)18-11-6-7-14(17)13(16)9-11/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOYXFHOYRMFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3-(dimethylamino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5507009.png)




![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)
![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)
![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)
![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)
![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)
![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)
![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)
